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Compound of Interest

Compound Name: 8-Ethoxyquinolin-5-amine

Cat. No.: B2385881

Abstract

8-Ethoxyquinolin-5-amine is a substituted quinoline derivative of interest to researchers in
medicinal chemistry and materials science. Quinoline-based structures are recognized for their
broad range of biological activities, including antimalarial, anticancer, and antioxidant
properties.[1][2] Accurate structural confirmation and purity assessment are paramount for any
research or development application. This technical guide provides a comprehensive overview
of the expected spectroscopic data for 8-Ethoxyquinolin-5-amine, covering Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly
available experimental spectra, this document synthesizes data from structurally analogous
compounds and established spectroscopic principles to serve as an authoritative predictive
reference for scientists working with this molecule. Detailed, field-proven protocols for data
acquisition are also presented to ensure reliable and reproducible results in the laboratory.

Molecular Structure and Physicochemical
Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the
molecule's structure and basic properties. 8-Ethoxyquinolin-5-amine consists of a quinoline
core substituted with an amine group at the C5 position and an ethoxy group at the C8 position.
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These substitutions significantly influence the electronic environment of the molecule and,
consequently, its spectral features.

Caption: Molecular Structure of 8-Ethoxyquinolin-5-amine.

Table 1: Physicochemical Properties of 8-Ethoxyquinolin-5-amine

Property Value Source
CAS Number 1154275-84-9 [3]
Molecular Formula C11H12N20 [3114]
Molecular Weight 188.23 g/mol [3114]
Monoisotopic Mass 188.09496 Da [4]
Physical Form Powder [5]

| InChiKey | VFWGSTIBADWOAX-UHFFFAOYSA-N |[4][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of
organic molecules in solution. Both *H and 3C NMR provide detailed information about the
chemical environment, connectivity, and stereochemistry of the atoms.

Predicted *H NMR Spectrum

The *H NMR spectrum is anticipated to show distinct signals for the aromatic protons on the
quinoline core, the amine protons, and the protons of the ethoxy group. The electron-donating
effects of the amine (-NHz) and ethoxy (-OCH2CHs) groups will cause a general upfield shift (to
lower ppm values) for the protons on the aromatic rings compared to unsubstituted quinoline.

[6]

Table 2: Predicted *H NMR Chemical Shifts and Coupling Constants
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Predicted **C NMR Spectrum

The 13C NMR spectrum will complement the *H NMR data, showing eleven distinct signals

corresponding to each carbon atom in the unique electronic environments of the molecule.
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Table 3: Predicted 3C NMR Chemical Shifts

Carbon Assignment Predicted & (ppm) Rationale

Adjacent to ring nitrogen.
Cz ~148

[°]
Cs ~121
Ca ~135
Caa ~128 Bridgehead carbon.

Attached to electron-donating -
Cs ~145

NH2 group.
Ce ~110 Shielded by -NHz group.
Cr ~118

Attached to electronegative
Cs ~150

oxygen.[10][11]

Bridgehead carbon, adjacent
CSa "'140 .

to nitrogen.

Methylene carbon of the
-OCH:- ~64

ethoxy group.

| -CHs | ~15 | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Acquisition

To obtain high-quality NMR spectra, a standardized and robust protocol is essential. The choice
of solvent is critical; while CDCIs is common, a solvent like DMSO-ds is often preferred for its
ability to slow the exchange of labile protons like those on the amine group, resulting in sharper
signals.

Step-by-Step Protocol:
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o Sample Preparation: Accurately weigh 5-10 mg of 8-Ethoxyquinolin-5-amine and dissolve it
in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-ds) in a clean, dry NMR tube.

e Instrumentation: Utilize a *H NMR spectrometer operating at a frequency of 400 MHz or
higher for optimal resolution.

e 'H NMR Acquisition:

o

Tune and shim the instrument to ensure a homogeneous magnetic field.

[¢]

Acquire a standard one-pulse *H spectrum with a 90° pulse angle.

[¢]

Set the spectral width to cover a range of 0-12 ppm.

[e]

Use a relaxation delay of at least 2 seconds to allow for full magnetization recovery.

o

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Set the spectral width to cover a range of 0-160 ppm.

o Use a longer relaxation delay (e.g., 5 seconds) and a larger number of scans (e.g., 1024
or more) due to the lower natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase the spectrum and perform a baseline correction. Calibrate the chemical shifts using
the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for *H and 39.52
ppm for 13C).
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Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable, rapid technique for identifying the functional groups present
in a molecule. The spectrum arises from the absorption of infrared radiation, which excites
molecular vibrations such as stretching and bending.

Predicted IR Spectral Data

The IR spectrum of 8-Ethoxyquinolin-5-amine will be characterized by absorptions
corresponding to its primary amine, ether, and aromatic functionalities.

Table 4: Predicted Characteristic IR Absorption Bands
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Wavenumber ] . Functional ] .
Vibration Type Intensity Rationale
(cm™?) Group
A
N-H . characteristic
. Primary .
Asymmetric & . . doublet is
3450 - 3300 . Aromatic Medium, Sharp
Symmetric . expected for a
Amine . .
Stretch primary amine
(-NH2).[12][13]
C-H Aromatic o ] ] Stretching of sp?
3100 - 3000 Quinoline Ring Medium to Weak
Stretch C-H bonds.
C-H Aliphatic Ethoxy Group (- Stretching of sp3
2980 - 2850 P Y P Medium 9 P
Stretch CHz, -CHs3) C-H bonds.
This band can
] ) sometimes
N-H Bending ] ] Medium to )
1620 - 1580 ) ] Primary Amine overlap with
(Scissoring) Strong o
aromatic ring
stretches.[12][14]
Multiple bands
1600, 1500, C=C & C=NRing Aromatic/Heteroc = Medium to are characteristic
1450 Stretch yclic Core Strong of the quinoline
ring system.[15]
) ) Stretching of the
1335 - 1250 C-N Stretch Aromatic Amine Strong
Cs-N bond.[12]
Characteristic
C-0-C _
_ strong absorption
1250 - 1200 Asymmetric Aryl-Alkyl Ether Strong
for the ether
Stretch ]
linkage.
C-0-C
~1050 Symmetric Aryl-Alkyl Ether Medium
Stretch
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| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad | Out-of-plane bending of the N-H
bonds.[12] |

Experimental Protocol for IR Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is the preferred method for acquiring IR spectra of solid
powders due to its simplicity, speed, and minimal sample preparation.

Step-by-Step Protocol:

e Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty crystal, which will be automatically subtracted
from the sample spectrum.

o Sample Application: Place a small amount of the 8-Ethoxyquinolin-5-amine powder onto
the ATR crystal, ensuring complete coverage of the crystal surface.

o Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal.

e Scanning: Co-add 16 to 32 scans over the range of 4000-400 cm~* with a resolution of 4

cm™i,

o Cleaning: After analysis, thoroughly clean the sample from the crystal surface using an
appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural
information through the analysis of its fragmentation patterns. Electrospray lonization (ESI) is a
soft ionization technique well-suited for this molecule, as it typically keeps the molecular ion
intact.

Predicted Mass Spectrum

The primary goal is to observe the molecular ion or, more commonly in ESI, a protonated or
adducted version of the molecule.
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Table 5: Predicted m/z Values for Key lons (Positive ESI Mode)

lon Formula Calculated m/z Rationale
Protonated
molecule; typically
[M+H]* [C11H13N20]* 189.1022

the base peak in
ESI+.[4]

Sodium adduct;

[M+Na]* [C11H12N2ONa]* 211.0842 common when sodium
salts are present.[4]

| [M]* | [C12H12N20]* | 188.0944 | Molecular ion (more common in El, but can be observed).[4]
|

Plausible Fragmentation Pathway: Under higher energy conditions (e.g., in MS/MS analysis),
the protonated molecule [M+H]* at m/z 189 would likely undergo fragmentation. A primary loss
would be the neutral molecule ethylene (Cz2Ha, 28 Da) from the ethoxy group via a McLafferty-
type rearrangement, leading to a fragment at m/z 161. Another possibility is the loss of an ethyl

radical (*CzHs, 29 Da), resulting in a fragment at m/z 160.

[M+H]*
m/z = 189.10
- 28 Da - 29 Da
[M+H - C2Ha4]* [M+H - «C2H5s]*
m/z = 161.09 m/z = 160.08

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for 8-Ethoxyquinolin-5-amine in MS/MS.

Experimental Protocol for MS Acquisition (ESI-MS)
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Step-by-Step Protocol:

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of
1-10 pg/mL using a mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The
formic acid aids in protonation for positive ion mode.

« Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at
a low flow rate (e.g., 5-10 pL/min).

o MS Parameters (Positive lon Mode):
o lonization Mode: ESI+
o Capillary Voltage: 3-4 kV

o Drying Gas (N2): Set to an appropriate temperature (~300 °C) and flow rate to desolvate
the ions.

o Mass Range: Scan a range from m/z 50 to 500 to ensure capture of the molecular ion and
potential fragments.

o Data Analysis: Identify the base peak and confirm it corresponds to the expected [M+H]* ion
at m/z 189.10. Look for other common adducts like [M+Na]*.

Conclusion

This guide provides a detailed, predictive spectroscopic framework for the characterization of 8-
Ethoxyquinolin-5-amine. The anticipated NMR, IR, and MS data presented herein, derived
from established chemical principles and analysis of analogous structures, offers a robust
benchmark for researchers. By following the outlined experimental protocols, scientists can
reliably acquire high-quality data to confirm the identity, structure, and purity of their
synthesized material, ensuring the integrity and reproducibility of their subsequent research in
drug development and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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